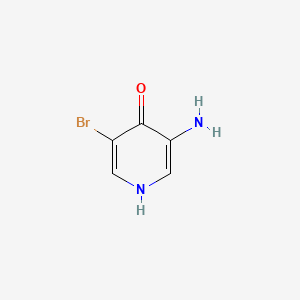

3-Amino-5-bromopyridin-4-ol

Description

BenchChem offers high-quality 3-Amino-5-bromopyridin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-bromopyridin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-bromo-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZVRJHJGBNINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615870 | |

| Record name | 3-Amino-5-bromopyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101084-20-2 | |

| Record name | 3-Amino-5-bromopyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-bromopyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Amino-5-bromopyridin-4-ol: Properties, Reactivity, and Synthetic Utility

Introduction

In the landscape of medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of countless pharmaceuticals and functional materials. 3-Amino-5-bromopyridin-4-ol is a pyridine derivative distinguished by a dense arrangement of functional groups: a nucleophilic amino group, a synthetically versatile bromine atom, and a hydroxyl group that exists in tautomeric equilibrium with its pyridone form. This unique combination offers multiple, orthogonal reaction sites, positioning the molecule as a highly valuable, albeit under-characterized, building block for the synthesis of complex chemical libraries and targeted therapeutics. This guide provides a comprehensive overview of its known properties, predicted spectral characteristics, and its significant potential in advanced organic synthesis, offering field-proven insights for researchers and drug development professionals.

Core Chemical and Physical Properties

3-Amino-5-bromopyridin-4-ol is a solid organic compound supplied for early-stage research and development. Its core structure consists of a pyridine ring substituted at the C3, C4, and C5 positions. The presence of both an acidic hydroxyl group and a basic amino group suggests amphoteric properties and the potential for zwitterion formation.

A critical structural feature is the tautomerism of the 4-hydroxy pyridine moiety, which coexists with its 4-pyridone form. This equilibrium can be influenced by the solvent, pH, and temperature, which in turn affects the molecule's reactivity and intermolecular interactions.

Caption: Tautomeric equilibrium of 3-Amino-5-bromopyridin-4-ol.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 101084-20-2 | [1] |

| Molecular Formula | C₅H₅BrN₂O | |

| Molecular Weight | 189.01 g/mol | |

| IUPAC Name | 3-Amino-5-bromopyridin-4-ol | |

| Synonyms | 3-Amino-5-bromo-4-hydroxypyridine | [2] |

| Appearance | Solid | |

| SMILES | Nc1cncc(Br)c1O |

| InChI Key | DMZVRJHJGBNINH-UHFFFAOYSA-N | |

Spectroscopic Profile (Predicted)

As this compound is supplied for early discovery research, comprehensive analytical data is not always collected by commercial vendors. However, based on the known structure and spectral data from analogous compounds like 3-amino-5-bromopyridine and 3-bromo-5-hydroxypyridine, a predicted spectroscopic profile can be constructed to aid in characterization.[3][4]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Signals | Rationale |

|---|---|---|

| ¹H NMR | δ 8.0-8.2 (s, 1H, H-2), δ 7.5-7.7 (s, 1H, H-6), δ 5.0-6.0 (br s, 2H, -NH₂), δ 9.0-11.0 (br s, 1H, -OH) | The pyridine protons at C2 and C6 are expected to be singlets due to the substitution pattern. The amino and hydroxyl protons will be broad and their shifts are solvent-dependent. |

| ¹³C NMR | δ 155-165 (C4-OH), δ 140-145 (C2), δ 135-140 (C6), δ 125-130 (C3-NH₂), δ 105-110 (C5-Br) | Chemical shifts are estimated based on the electronic effects of the substituents. The C-OH and C-NH₂ carbons will be downfield, while the C-Br carbon will be relatively upfield. |

| IR (cm⁻¹) | 3400-3200 (N-H, O-H stretching), 1640-1600 (C=O, pyridone tautomer), 1600-1550 (N-H bending), 1500-1400 (C=C, C=N stretching), 1050-1000 (C-Br stretching) | Broad signals in the high-wavenumber region are characteristic of -OH and -NH₂ groups. The presence of a carbonyl stretch would confirm the pyridone tautomer. |

| Mass Spec (EI) | M⁺ at m/z 188/190 (approx. 1:1 ratio) | The molecular ion peak will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). |

Synthesis and Handling

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 3-Amino-5-bromopyridin-4-ol.

Laboratory-Scale Protocol: Diazotization and Hydrolysis (Illustrative)

This protocol describes the conversion of the amino group in a precursor to a hydroxyl group. Causality: The choice of cold, aqueous acid is critical to stabilize the intermediate diazonium salt. Subsequent heating promotes the substitution of the diazonium group with water, yielding the desired hydroxyl functionality.

-

Preparation: Dissolve 1.0 equivalent of the starting aminopyridine in dilute sulfuric acid (e.g., 2 M) in a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the stirred aminopyridine solution, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.

-

Hydrolysis: Slowly warm the reaction mixture to room temperature, then heat to 80-90 °C. Vigorous evolution of nitrogen gas should be observed. Maintain heating until gas evolution ceases (typically 1-2 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution with a base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.

-

Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If it remains in solution, extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Handling and Safety

Proper handling is essential due to the compound's potential hazards.

-

GHS Classification: The compound is classified as Acute Toxicity, Oral (Category 4). The GHS07 pictogram (exclamation mark) is applicable.

-

Hazard Statements: H302: Harmful if swallowed.

-

Personal Protective Equipment (PPE): Use standard laboratory PPE, including safety glasses, gloves, and a lab coat. When handling the solid powder, a dust mask is recommended to prevent inhalation.

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation. It is classified as a combustible solid.

Chemical Reactivity and Synthetic Potential

The synthetic utility of 3-Amino-5-bromopyridin-4-ol stems from its three distinct functional groups, which can be addressed with high selectivity.

Caption: Key reactive centers on the 3-Amino-5-bromopyridin-4-ol scaffold.

Key Transformation Protocols

This protocol enables the formation of a new carbon-carbon bond at the C5 position, a cornerstone for building molecular complexity.

-

Rationale: Palladium-catalyzed cross-coupling reactions are highly efficient for creating biaryl structures. The choice of a phosphine ligand is crucial for stabilizing the palladium catalyst, while the base is required to activate the boronic acid partner.

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Amino-5-bromopyridin-4-ol (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically sodium carbonate (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or DME/water.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is then purified by flash column chromatography.

Acylating the C3-amino group can serve as a protecting step or as a means to introduce amide functionalities, which are prevalent in bioactive molecules.

-

Rationale: The amino group is a strong nucleophile that readily reacts with electrophilic acylating agents. Using a non-nucleophilic base like triethylamine prevents unwanted side reactions.

-

Setup: Dissolve 3-Amino-5-bromopyridin-4-ol (1.0 eq.) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (1.5 eq.).

-

Acylation: Cool the solution to 0 °C. Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup: Quench the reaction by adding water. Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the N-acylated product.

Application in Drug Discovery

The trifunctional nature of this scaffold makes it an excellent starting point for creating libraries of drug-like molecules. Its structural elements are relevant to the development of kinase inhibitors and other targeted therapies. For example, related aminopyridine scaffolds have been instrumental in developing potent, non-nucleoside adenosine kinase (AK) inhibitors for treating pain and inflammation.[6] The 3-amino-5-bromo-4-ol core allows for:

-

Vector Diversity: The bromine at C5 is a handle for introducing a wide array of substituents via cross-coupling, allowing for systematic exploration of the surrounding chemical space.

-

Pharmacophore Mimicry: The amino and hydroxyl/pyridone groups are excellent hydrogen bond donors and acceptors, enabling strong interactions with protein active sites.

-

Modulation of Physicochemical Properties: The hydroxyl and amino groups can be functionalized to fine-tune solubility, lipophilicity, and metabolic stability.

Conclusion

3-Amino-5-bromopyridin-4-ol represents a potent and versatile chemical building block with significant untapped potential. While its characterization in the public literature is currently limited, its structure provides a clear roadmap for its application in complex organic synthesis. The orthogonal reactivity of its amino, bromo, and hydroxyl functionalities allows for sequential, controlled modifications, making it an ideal scaffold for generating novel molecular architectures in pharmaceutical and agrochemical research. This guide provides the foundational knowledge and procedural insights necessary for scientists to effectively incorporate this promising intermediate into their synthetic programs.

References

- 3-Amino-5-bromopyridin-4-ol AldrichCPR 101084-20-2 - Sigma-Aldrich.

- 3-AMINO-5-BROMO-PYRIDIN-4-OL | 101084-20-2 - ChemicalBook.

- 856161-17-6|3-Amino-5-bromopyridin-4-ol hydrochloride|BLD Pharm.

- 3-Amino-5-Bromopyridin-4-Ol Hydrochloride (Cas 856161-17-6) - Parchem.

- CAS#:856161-17-6 | 3-Amino-5-bromopyridin-4-ol hydrochloride | Chemsrc.

- 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem.

- 3-Amino-5-bromopyridine - Chem-Impex.

- 3-Amino-5-bromopyridine 97 13535-01-8 - Sigma-Aldrich.

- 3-Amino-5-bromopyridine synthesis - ChemicalBook.

- CAS 98027-31-7 | 3-Amino-5-bromo-pyridine-4-thiol | MFCD24624457.

- 3-Amino-5-bromopyridine(13535-01-8) 1H NMR spectrum - ChemicalBook.

- Expert Insights: Leveraging 3-Amino-5-bromopyridine in Your Synthesis.

- CAS 101084-20-2 | 3-Amino-5-bromopyridin-4-ol - Synblock.

- 2,3-diaminopyridine - Organic Syntheses Procedure.

- 3-Amino-4-bromopyridine - ChemBK.

- (PDF)

- Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed.

- CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google P

- 3-Amino-2-bromopyridine(39856-58-1) 1H NMR spectrum - ChemicalBook.

- 2-amino-5-bromopyridin-3-ol | 39903-01-0 - ChemicalBook.

- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?

- 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR spectrum - ChemicalBook.

- 3-Amino-5-bromopyridine 97 13535-01-8 - Sigma-Aldrich.

- 114335-54-5|2-Amino-4-bromopyridin-3-ol|BLD Pharm.

- 3-Amino-4-methylpyridine Safety D

Sources

- 1. 3-AMINO-5-BROMO-PYRIDIN-4-OL | 101084-20-2 [chemicalbook.com]

- 2. CAS 101084-20-2 | 3-Amino-5-bromopyridin-4-ol - Synblock [synblock.com]

- 3. 3-Amino-5-bromopyridine(13535-01-8) 1H NMR [m.chemicalbook.com]

- 4. 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-5-bromopyridin-4-ol synthesis pathway discovery

An In-depth Technical Guide to the Prospective Synthesis of 3-Amino-5-bromopyridin-4-ol

Introduction

The core of our synthetic strategy involves a multi-step process beginning with a commercially available starting material, 4-hydroxypyridine. The pathway is designed to sequentially introduce the required nitro, bromo, and finally, the amino functionalities in a regioselective manner. This document provides a detailed narrative of the synthetic logic, step-by-step experimental protocols, and visual aids to facilitate a comprehensive understanding of the proposed synthesis.

Proposed Synthetic Pathway Overview

The proposed synthesis of 3-amino-5-bromopyridin-4-ol is a three-step process commencing with 4-hydroxypyridine. The sequence is as follows:

-

Nitration of 4-hydroxypyridine to yield 4-hydroxy-3-nitropyridine.

-

Bromination of 4-hydroxy-3-nitropyridine to afford 5-bromo-4-hydroxy-3-nitropyridine.

-

Reduction of the nitro group in 5-bromo-4-hydroxy-3-nitropyridine to obtain the final product, 3-amino-5-bromopyridin-4-ol.

This strategic approach is designed to control the regiochemistry of the substitutions, leveraging the directing effects of the functional groups present on the pyridine ring at each stage.

Figure 1: Proposed synthetic pathway for 3-amino-5-bromopyridin-4-ol.

Part 1: Synthesis of 4-Hydroxy-3-nitropyridine

Scientific Rationale

The initial step involves the electrophilic nitration of 4-hydroxypyridine. The hydroxyl group at the 4-position is an activating, ortho-para directing group. However, the pyridine nitrogen is a strong deactivating group, particularly at the ortho (2 and 6) positions. Consequently, electrophilic substitution is favored at the 3- and 5-positions. By carefully controlling the reaction conditions, mono-nitration can be selectively achieved at the 3-position. The synthesis of this intermediate is a known procedure.[1]

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Hydroxypyridine | 95.10 | 10.0 g | 0.105 |

| Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Nitric Acid (70%) | 63.01 | 10 mL | - |

| Ice | - | 200 g | - |

| Sodium Bicarbonate | 84.01 | As needed | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, add 50 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 10.0 g (0.105 mol) of 4-hydroxypyridine to the cold sulfuric acid with constant stirring. Ensure the temperature does not exceed 10 °C.

-

Once the 4-hydroxypyridine is completely dissolved, add 10 mL of concentrated nitric acid dropwise via the dropping funnel over 30 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

-

Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. A yellow precipitate will form.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the solid in a vacuum oven at 50 °C to yield 4-hydroxy-3-nitropyridine.

Part 2: Synthesis of 5-Bromo-4-hydroxy-3-nitropyridine

Scientific Rationale

The second step is the bromination of 4-hydroxy-3-nitropyridine. In this intermediate, the hydroxyl group is a strongly activating ortho-para director, while the nitro group is a deactivating meta-director. Both functional groups direct the incoming electrophile (bromine) to the 5-position. This concerted directing effect should lead to a high regioselectivity for the desired product. The synthesis of the closely related 5-bromo-2-methoxy-4-methyl-3-nitropyridine from a substituted nitropyridine has been documented, supporting the feasibility of this transformation.[2][3]

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Hydroxy-3-nitropyridine | 140.08 | 10.0 g | 0.071 |

| Acetic Acid | 60.05 | 100 mL | - |

| Bromine | 159.81 | 3.8 mL (11.9 g) | 0.074 |

| Sodium Thiosulfate | 158.11 | As needed | - |

Procedure:

-

In a 250 mL three-necked flask, dissolve 10.0 g (0.071 mol) of 4-hydroxy-3-nitropyridine in 100 mL of glacial acetic acid.

-

In a dropping funnel, place 3.8 mL (0.074 mol) of bromine.

-

Add the bromine dropwise to the solution of 4-hydroxy-3-nitropyridine at room temperature over 30 minutes with constant stirring.

-

After the addition is complete, heat the reaction mixture to 60 °C and maintain for 3 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of cold water. A precipitate will form.

-

Collect the solid by vacuum filtration and wash with water.

-

To remove any unreacted bromine, wash the solid with a dilute solution of sodium thiosulfate, followed by water.

-

Dry the product, 5-bromo-4-hydroxy-3-nitropyridine, in a vacuum oven.[4]

Part 3: Synthesis of 3-Amino-5-bromopyridin-4-ol

Scientific Rationale

The final step is the reduction of the nitro group in 5-bromo-4-hydroxy-3-nitropyridine to an amino group. This is a standard transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for the reduction of aromatic nitro groups.[1] This method is generally high-yielding and proceeds under mild conditions, which should preserve the bromo and hydroxyl functionalities.

Experimental Protocol

Figure 2: Workflow for the reduction of 5-bromo-4-hydroxy-3-nitropyridine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromo-4-hydroxy-3-nitropyridine | 219.00 | 10.0 g | 0.046 |

| Methanol | 32.04 | 200 mL | - |

| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |

| Hydrogen Gas (H₂) | 2.02 | Balloon or cylinder | - |

| Celite | - | As needed | - |

Procedure:

-

To a 500 mL flask, add 10.0 g (0.046 mol) of 5-bromo-4-hydroxy-3-nitropyridine and 200 mL of methanol.

-

Carefully add 1.0 g of 10% Pd/C catalyst to the flask.

-

Secure a hydrogen-filled balloon to the flask or connect it to a hydrogen gas cylinder.

-

Evacuate the flask and backfill with hydrogen gas three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 3-amino-5-bromopyridin-4-ol by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product.

Conclusion

This guide presents a viable, albeit prospective, synthetic pathway for 3-amino-5-bromopyridin-4-ol. The proposed three-step synthesis is grounded in well-established chemical principles and supported by analogous reactions found in the literature. Each step has been detailed with a clear scientific rationale and a comprehensive experimental protocol to aid researchers in their synthetic endeavors. While this pathway requires experimental validation, it provides a strong and logical starting point for the efficient and regioselective synthesis of this valuable chemical intermediate.

References

-

Moleqube. 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China. Available at: [Link]

-

ResearchGate. Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Available at: [Link]

- Google Patents. Process for preparing 4-hydroxypyridines.

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

-

National Institutes of Health. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available at: [Link]

-

ChemBK. 3-Amino-4-hydroxypyridine. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

- Google Patents. Method for preparing 3-bromo-4-methylpyridine.

-

National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Available at: [Link]

-

PubMed. Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available at: [Link]

-

123 Help Me. The Sandmeyer Reaction. Available at: [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

-

ChemBK. 3-Amino-4-bromopyridine. Available at: [Link]

-

National Institutes of Health. Deaminative chlorination of aminoheterocycles. Available at: [Link]

-

National Institutes of Health. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Available at: [Link]

-

Scielo. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Available at: [Link]

-

ResearchGate. Double nitration of 4‐hydroxypyridine 1. Available at: [Link]

- Google Patents. Method of producing 2-amino-3-nitro-5-halogenopyridine.

-

MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

- Google Patents. Method of producing 2-amino-3-nitro-5-halogenopyridine.

-

ResearchGate. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Available at: [Link]

- Google Patents. A kind of preparation method of 2 nitro 5 bromopyridines.

Sources

A Comprehensive Technical Guide to 3-Amino-5-bromopyridin-4-ol

Abstract

This technical guide provides an in-depth overview of 3-Amino-5-bromopyridin-4-ol, a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document consolidates critical information regarding its chemical identifiers, physicochemical properties, safety and handling protocols, and its role as a versatile building block in the development of complex molecules. Authored for researchers, chemists, and professionals in drug discovery, this guide emphasizes the practical application and technical data necessary for the proficient use of this compound.

Chemical Identity and Physicochemical Properties

3-Amino-5-bromopyridin-4-ol is a heterocyclic compound featuring a pyridine core substituted with amino, bromo, and hydroxyl functional groups. This trifunctional nature makes it a valuable intermediate for creating diverse molecular architectures. Its identity is unequivocally established by the CAS number 101084-20-2.[1] The compound exists in tautomeric equilibrium with its pyridone form, 3-amino-5-bromo-1,4-dihydropyridin-4-one, a common characteristic of hydroxypyridines.

Core Identifiers and Properties

A summary of the key identifiers and physicochemical properties for 3-Amino-5-bromopyridin-4-ol is presented below for quick reference.

| Identifier | Value | Source(s) |

| CAS Number | 101084-20-2 | [1][2] |

| IUPAC Name | 3-amino-5-bromopyridin-4-ol | [3] |

| Alternate Name | 3-amino-5-bromo-4-hydroxypyridine | [2][3] |

| Molecular Formula | C₅H₅BrN₂O | [2] |

| Molecular Weight | 189.01 g/mol | |

| Appearance | Light brown to gray solid | [3] |

| Melting Point | 230 °C (decomposition) | [3] |

| InChI Key | DMZVRJHJGBNINH-UHFFFAOYSA-N | [2] |

| Canonical SMILES | Nc1cncc(Br)c1O |

Chemical Structure

The molecular structure of 3-Amino-5-bromopyridin-4-ol is fundamental to its reactivity. The electron-donating amino group and the electron-withdrawing bromine atom influence the aromatic ring's reactivity, providing multiple sites for synthetic modification.

Caption: Chemical structure of 3-Amino-5-bromopyridin-4-ol.

Synthesis and Handling

While specific, detailed synthetic procedures for 3-Amino-5-bromopyridin-4-ol are not widely published in peer-reviewed literature, its structure suggests a multi-step synthesis from simpler pyridine precursors. A plausible synthetic strategy would involve the sequential introduction of the amino, bromo, and hydroxyl groups onto the pyridine ring. The synthesis of related compounds, such as 3-Amino-5-bromopyridine, often involves steps like the Hofmann rearrangement of 5-bromonicotinamide or the reduction of a corresponding nitropyridine.[4]

General Synthetic Workflow (Hypothetical)

A logical, though hypothetical, pathway to synthesize the target compound is outlined below. This workflow is based on common synthetic transformations used in pyridine chemistry.

Sources

- 1. 3-AMINO-5-BROMO-PYRIDIN-4-OL | 101084-20-2 [chemicalbook.com]

- 2. 3-Amino-5-bromo-4-hydroxypyridine, 95% 250 mg | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 3. 101084-20-2 CAS MSDS (3-AMINO-5-BROMO-PYRIDIN-4-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-5-bromopyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromopyridin-4-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its multifunctional nature, featuring amino, bromo, and hydroxyl groups on a pyridine scaffold, presents a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications.[1] Substituted aminopyridines are known to be key pharmacophores in a variety of biologically active compounds, acting as inhibitors for enzymes such as beta-secretase.[2] The conformational flexibility and tautomeric possibilities of 3-Amino-5-bromopyridin-4-ol are critical determinants of its interaction with biological targets, making a thorough understanding of its three-dimensional structure essential for rational drug design.

This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 3-Amino-5-bromopyridin-4-ol. While direct experimental data such as a crystal structure for this specific molecule is not publicly available at the time of writing, this guide will leverage data from closely related analogs, theoretical principles, and established analytical techniques to provide a robust understanding of its properties. We will delve into its synthesis, tautomerism, conformational analysis through computational and spectroscopic methods, and the practical methodologies for its characterization.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the conformation of 3-Amino-5-bromopyridin-4-ol is to establish its basic molecular and physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | |

| Molecular Weight | 189.01 g/mol | |

| CAS Number | 101084-20-2 | |

| Appearance | Solid (predicted) |

The pyridine ring forms the core of the molecule, with substituents at positions 3, 4, and 5. The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (the nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group) suggests that intermolecular interactions will play a significant role in its solid-state structure and solution behavior.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical aspect of the molecular structure of 3-Amino-5-bromopyridin-4-ol is the potential for tautomerism, a form of constitutional isomerism involving the migration of a proton. Specifically, the 4-hydroxyl group can exist in equilibrium with its keto form, 3-Amino-5-bromo-1H-pyridin-4-one.

The position of this equilibrium is highly dependent on the solvent environment. In aqueous or polar solvents, the pyridone form is generally favored due to its ability to form strong hydrogen bonds. Conversely, in the gas phase or nonpolar solvents, the pyridinol form may be more stable. This tautomeric equilibrium has profound implications for the molecule's hydrogen bonding patterns, electronic distribution, and ultimately, its binding affinity to biological targets.

Synthesis of 3-Amino-5-bromopyridin-4-ol

Proposed Synthetic Pathway

The synthesis could potentially proceed via the introduction of a hydroxyl group at the 4-position of 3-Amino-5-bromopyridine. This might be achieved through a multi-step process involving diazotization of the amino group, followed by nucleophilic substitution with a protected hydroxyl group, and subsequent deprotection. A more direct approach could involve the oxidation of a suitable precursor.

A general procedure for the synthesis of the precursor, 3-Amino-5-bromopyridine, from 5-bromonicotinamide has been described and involves a Hofmann rearrangement.[4] Another reported synthesis involves the reduction of 5-bromo-3-nitropyridine.[4]

Experimental Protocols for Structural Characterization

A multi-pronged approach employing X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy is essential for a comprehensive understanding of the molecular structure and conformation of 3-Amino-5-bromopyridin-4-ol.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for unequivocally determining the three-dimensional structure of a molecule in the solid state.[5] It provides precise information on bond lengths, bond angles, and intermolecular interactions, including hydrogen bonding.

Detailed Step-by-Step Methodology for SCXRD:

-

Crystal Growth:

-

Obtain or synthesize high-purity 3-Amino-5-bromopyridin-4-ol.

-

Screen various solvents and solvent combinations (e.g., ethanol, methanol, acetone, ethyl acetate, and their mixtures with water or hexane) for crystal growth.

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions).[5]

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Use a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation source.[6]

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final, accurate molecular structure.[5]

-

Expected Insights from SCXRD: The crystal structure would reveal the preferred tautomeric form in the solid state, the planarity of the pyridine ring, the conformation of the amino group, and the intricate network of intermolecular hydrogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure and conformation of molecules in solution.[7][8] Both ¹H and ¹³C NMR are crucial for assigning the chemical environment of each atom in the molecule.

Detailed Step-by-Step Methodology for Conformational Analysis using NMR:

-

Sample Preparation:

-

Dissolve 5-10 mg of 3-Amino-5-bromopyridin-4-ol in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) in an NMR tube.

-

-

1D NMR Spectra Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, observe the chemical shifts, coupling constants (J-values), and integration of the signals.

-

For ¹³C NMR, note the chemical shifts of all carbon atoms.

-

-

2D NMR Spectra Acquisition:

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.[7]

-

Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.[7]

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations, which is particularly useful for assigning quaternary carbons.[7]

-

A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can provide information about through-space proximity of protons, aiding in conformational analysis.

-

Expected Insights from NMR: NMR data would confirm the connectivity of the atoms and provide insights into the electronic environment of the pyridine ring. Variable temperature NMR studies could reveal information about dynamic processes, such as restricted rotation around the C-N bond of the amino group. The chemical shifts of the hydroxyl and amino protons can also provide evidence for hydrogen bonding in solution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying functional groups and studying hydrogen bonding interactions.[9] The vibrational frequencies of the O-H and N-H bonds are particularly sensitive to their involvement in hydrogen bonding.

Detailed Step-by-Step Methodology for Hydrogen Bonding Analysis using FTIR:

-

Sample Preparation:

-

For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

For solution-state analysis, dissolve the compound in a suitable non-polar solvent (e.g., CCl₄ or CHCl₃) at various concentrations.

-

-

FTIR Spectrum Acquisition:

-

Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Pay close attention to the regions corresponding to O-H stretching (around 3200-3600 cm⁻¹) and N-H stretching (around 3300-3500 cm⁻¹).

-

-

Data Analysis:

-

A broad O-H stretching band at lower wavenumbers (e.g., 3200-3400 cm⁻¹) is indicative of strong hydrogen bonding.

-

Sharp bands at higher wavenumbers (e.g., 3500-3600 cm⁻¹) suggest free or weakly hydrogen-bonded O-H groups.

-

The N-H stretching region may show two bands for the symmetric and asymmetric stretching modes of the primary amine. Broadening of these bands also indicates hydrogen bonding.

-

By comparing spectra at different concentrations in a non-polar solvent, one can distinguish between intramolecular and intermolecular hydrogen bonding.

-

Expected Insights from FTIR: FTIR analysis would provide strong evidence for the presence and nature of hydrogen bonding in both the solid state and in solution, complementing the data obtained from X-ray crystallography and NMR.

Computational Modeling and Conformational Analysis

In the absence of experimental data, computational modeling provides a powerful tool for predicting the molecular structure and conformational preferences of 3-Amino-5-bromopyridin-4-ol.[10][11]

Workflow for Computational Conformational Analysis:

Caption: A typical workflow for the computational conformational analysis of a small molecule.

Key Computational Methods:

-

Density Functional Theory (DFT): A robust method for calculating the electronic structure and geometry of molecules.[10]

-

Molecular Dynamics (MD) Simulations: Useful for exploring the conformational space of the molecule in a simulated solvent environment.[10]

Predicted Conformational Features:

-

Planarity of the Pyridine Ring: The pyridine ring is expected to be largely planar.

-

Conformation of the Amino Group: Rotation around the C3-N bond may be somewhat restricted due to potential steric hindrance and electronic effects. The orientation of the amino group relative to the rest of the molecule will be a key conformational feature.

-

Intramolecular Hydrogen Bonding: The possibility of intramolecular hydrogen bonding between the amino group and the hydroxyl group, or between the amino group and the ring nitrogen, should be investigated computationally.

Applications in Drug Development

Substituted aminopyridines are a well-established class of compounds in medicinal chemistry.[12] They are often used as scaffolds for the development of kinase inhibitors, and their ability to form key hydrogen bonds with protein targets is crucial for their biological activity. The specific substitution pattern of 3-Amino-5-bromopyridin-4-ol makes it an attractive starting point for the synthesis of novel drug candidates. The bromine atom provides a handle for further functionalization via cross-coupling reactions, allowing for the exploration of a wide chemical space.

Conclusion

3-Amino-5-bromopyridin-4-ol is a molecule with significant potential in the field of drug discovery. A comprehensive understanding of its molecular structure, tautomerism, and conformational preferences is paramount for the rational design of new therapeutic agents. While a complete experimental picture is yet to be fully elucidated, this guide has outlined the key structural features and provided a roadmap of the experimental and computational methodologies required for its thorough characterization. The interplay of its multiple functional groups and the resulting hydrogen bonding capabilities are likely to be the defining features of its chemical and biological behavior. Further research into this promising molecule is warranted to unlock its full potential.

References

-

ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Congreve, M., et al. (2007). Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase. Journal of Medicinal Chemistry, 50(6), 1124-1132. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]

-

Cowper, T., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(8), 735-742. Retrieved from [Link]

-

AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

-

ResearchGate. (2017). Crystal structure, DFT, docking studies of substituted pyridines. Retrieved from [Link]

-

ResearchGate. (2023). Characterizing the n→π interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone*. Retrieved from [Link]

-

MDPI. (2004). Acidity Study on 3-Substituted Pyridines. Retrieved from [Link]

-

ChemBK. (2024). 3-Amino-4-bromopyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Aromatic compound. Retrieved from [Link]

-

ResearchGate. (2008). 3-Amino-5-bromo-2-iodopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN101704781A - Preparation method of amino pyridine bromide compound.

-

HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

- Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.

-

Eureka | Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

The Pharma Innovation Journal. (2024). A review on x-ray crystallography and it's applications. Retrieved from [Link]

-

PMC. (2020). Fourier transform infrared spectrometer analysis and antimicrobial screening of ethanolic extract of Operculina terpathum from cholistan desert. Retrieved from [Link]

-

MDPI. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

-

Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

-

PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

Bulgarian Chemical Communications. (2014). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Retrieved from [Link]

-

OUCI. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]

-

PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

-

PubMed. (2004). Medicinal chemistry of aminocyclitols. Retrieved from [Link]

-

ResearchGate. (2004). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Retrieved from [Link]

-

PMC. (2021). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Retrieved from [Link]

-

ResearchGate. (2019). SCREENING FOR PHYTOCHEMICALS AND FTIR ANALYSIS OF MYRISTICA DACTYLOIDS FRUIT EXTRACTS. Retrieved from [Link]

-

MDPI. (2022). ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements: Authenticity, Quality, and Stability. Retrieved from [Link]

-

ResearchGate. (2023). Proton tautomerism and stereoisomerism in isomeric 4-(metoxyphenyl)amino-1,3-thiazol-2(5H)-one derivatives: Synthesis, crystal structure and spectroscopic studies. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Application of fragment screening by X-ray crystallography to the discovery of aminopyridines as inhibitors of beta-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Amino-5-bromopyridine 97 13535-01-8 [sigmaaldrich.com]

- 4. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Fourier transform infrared spectrometer analysis and antimicrobial screening of ethanolic extract of Operculina terpathum from cholistan desert - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Amino-5-bromopyridin-4-ol: A Technical Guide for Researchers

Introduction

3-Amino-5-bromopyridin-4-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its trifunctional nature, featuring an amino group, a bromine atom, and a hydroxyl group on the pyridine scaffold, makes it a versatile building block for the synthesis of novel bioactive molecules.[1] Accurate structural elucidation and purity assessment are paramount for its application in synthetic chemistry and drug discovery pipelines. This guide provides an in-depth technical overview of the spectroscopic methodologies for the comprehensive characterization of this compound.

While publicly available experimental spectroscopic data for 3-Amino-5-bromopyridin-4-ol is limited, this guide will leverage established principles of spectroscopy and data from analogous compounds to predict and interpret its spectral features. We will also provide robust, field-proven protocols for acquiring high-quality data.

The molecular structure of 3-Amino-5-bromopyridin-4-ol is presented below, along with its key chemical identifiers.

Molecular Identity:

| Parameter | Value | Source |

| IUPAC Name | 3-amino-5-bromopyridin-4-ol | [1] |

| CAS Number | 101084-20-2 | [2] |

| Molecular Formula | C₅H₅BrN₂O | [2] |

| Molecular Weight | 189.01 g/mol | [2] |

| InChI Key | DMZVRJHJGBNINH-UHFFFAOYSA-N | [2] |

digraph "3_Amino_5_bromopyridin_4_ol_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define atom nodes with positions N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="1.2,0.6!"]; C3 [label="C", pos="1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="-1.2,-0.6!"]; C6 [label="C", pos="-1.2,0.6!"];

// Define substituent nodes with positions NH2 [label= 2>, pos="2.4,-1.2!"] ; OH [label="OH", pos="0,-2.4!"]; Br [label="Br", pos="-2.4,-1.2!"]; H2[label="H", pos="2.1,1.1!"]; H6[label="H", pos="-2.1,1.1!"]; NH_H [label="H", pos="0,2.1!"];

// Draw bonds C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- C2;

// Draw substituent bonds C3 -- NH2; C4 -- OH; C5 -- Br; C2 -- H2; C6 -- H6; N1 -- NH_H;

// Add double bonds (approximated with color) C2 -- C3 [style=invis]; C4 -- C5 [style=invis]; C6 -- N1 [style=invis]; edge [color="#202124", style=bold]; C2 -- N1; C3 -- C4; C5 -- C6; }

Caption: Molecular structure of 3-Amino-5-bromopyridin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For 3-Amino-5-bromopyridin-4-ol, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: Predicted Analysis

The aromatic region of the ¹H NMR spectrum is expected to be simple, showing two distinct signals for the two protons on the pyridine ring. The amino (NH₂) and hydroxyl (OH) protons will likely appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~7.5 - 7.8 | Doublet | ~2-3 | Deshielded by the adjacent nitrogen and influenced by the bromine at C5. |

| H-6 | ~7.8 - 8.1 | Doublet | ~2-3 | Deshielded by the adjacent nitrogen. |

| NH₂ | Variable (broad) | Singlet | - | Exchangeable protons. |

| OH | Variable (broad) | Singlet | - | Exchangeable proton. |

-

Causality of Predictions: The chemical shifts are predicted based on the electronic environment. The ring protons are in the aromatic region. The ortho-coupling between H-2 and H-6 is expected to be small. The exact positions of the NH₂ and OH peaks can be confirmed by D₂O exchange, which would cause these signals to disappear.

¹³C NMR Spectroscopy: Predicted Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~140 - 145 | Attached to nitrogen, deshielded. |

| C-3 | ~135 - 140 | Attached to the amino group. |

| C-4 | ~155 - 160 | Attached to the hydroxyl group, significantly deshielded. |

| C-5 | ~105 - 110 | Attached to bromine, shielding effect of bromine. |

| C-6 | ~145 - 150 | Attached to nitrogen, deshielded. |

-

Expertise in Interpretation: The predicted chemical shifts are based on substituent effects on the pyridine ring. The carbon bearing the hydroxyl group (C-4) is expected to be the most downfield, while the carbon attached to the bromine (C-5) will be the most upfield due to the heavy atom effect. For authoritative data on typical chemical shifts of heterocyclic compounds, the University of Wisconsin's organic chemistry data collection is a valuable resource.[3]

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Expected Mass Spectrum

For 3-Amino-5-bromopyridin-4-ol, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is recommended.

-

Molecular Ion Peak: The key feature will be the molecular ion peak cluster. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units.

-

[M+H]⁺ for C₅H₅⁷⁹BrN₂O: 188.9663

-

[M+H]⁺ for C₅H₅⁸¹BrN₂O: 190.9642

-

-

Fragmentation: Potential fragmentation pathways could involve the loss of CO, HCN, or the bromine radical, leading to smaller fragment ions that can help confirm the structure.

Predicted Mass Spectrometry Data:

| Adduct/Fragment | Calculated m/z | Rationale |

| [M+H]⁺ | 188.9663 / 190.9642 | Protonated molecular ion showing the isotopic pattern of bromine. |

| [M+Na]⁺ | 210.9482 / 212.9461 | Sodiated adduct, also showing the bromine isotopic pattern. |

These values are predicted and should be confirmed with experimental data. PubChemLite provides predicted collision cross-section data for various adducts, which can be useful in advanced mass spectrometry studies.[4]

Experimental Protocol for LC-MS Analysis

Caption: A typical workflow for LC-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 3-Amino-5-bromopyridin-4-ol will show characteristic absorption bands for its functional groups.

Predicted Major IR Peaks:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3400 - 3200 | Strong, Broad | O-H and N-H | Stretching |

| 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| ~1650 | Strong | C=O (from pyridone tautomer) | Stretching |

| 1620 - 1580 | Medium-Strong | N-H | Bending (scissoring) |

| 1550 - 1450 | Medium | C=C and C=N | Ring stretching |

| ~1250 | Medium | C-O | Stretching |

| ~1100 | Medium | C-N | Stretching |

| Below 800 | Medium-Strong | C-Br | Stretching |

-

Trustworthiness of Assignments: The presence of a strong, broad band in the 3400-3200 cm⁻¹ region is a reliable indicator of the O-H and N-H groups. The carbonyl (C=O) stretch is expected due to the tautomeric pyridone form. For comparison, the FTIR spectrum of the related compound 3-Amino-5-bromopyridine is available on PubChem and shows the characteristic N-H and aromatic C-H stretches.[5]

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and acquiring a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Clean the crystal thoroughly after the measurement.

Conclusion

References

-

PubChem. Compound Summary for CID 817681, 3-Amino-5-bromopyridine. National Center for Biotechnology Information. [Link]

-

Bunker, K. D., et al. (2009). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o153. [Link]

-

PubChemLite. 3-amino-5-bromopyridin-4-ol (C5H5BrN2O). [Link]

-

ResearchGate. (PDF) 3-Amino-5-bromo-2-iodopyridine. [Link]

-

PubChem. Compound Summary for CID 12286, 3-Bromopyridine. National Center for Biotechnology Information. [Link]

-

Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]

-

Hoffman Fine Chemicals. 3-Amino-5-bromo-pyridine-4-thiol. [Link]

-

PubChemLite. 3-amino-5-bromopyridine (C5H5BrN2). [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 133-137. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Amino-5-bromopyridin-4-ol AldrichCPR 101084-20-2 [sigmaaldrich.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. PubChemLite - 3-amino-5-bromopyridin-4-ol (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]

- 5. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]

interpreting the NMR spectrum of 3-Amino-5-bromopyridin-4-ol

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Interpretation of 3-Amino-5-bromopyridin-4-ol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of the Nuclear Magnetic Resonance (NMR) spectra of 3-Amino-5-bromopyridin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying chemical principles that govern the spectral features of this substituted pyridine. We will explore the critical role of tautomerism, predict spectral patterns based on substituent effects, detail a robust experimental protocol for data acquisition, and outline the application of advanced 2D NMR techniques for unambiguous structural elucidation. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Foundational Analysis: Structure and Tautomerism

The interpretation of the NMR spectrum for 3-Amino-5-bromopyridin-4-ol is not straightforward and is fundamentally dictated by its potential for tautomerism. As a 4-hydroxypyridine derivative, the molecule can exist in equilibrium between two forms: the pyridinol form (A) and the pyridone form (B).

The position of this equilibrium is highly dependent on factors such as solvent polarity and temperature. Generally, for 2- and 4-hydroxypyridines, the pyridone tautomer is significantly favored in both solution and the solid state.[1][2] This preference is attributed to the aromaticity retained in the pyridone form (via the nitrogen lone pair delocalization) and the thermodynamic stability of the amide-like functionality and the strong carbon-oxygen double bond.[1] Therefore, for the purpose of this guide, we will proceed with the assumption that the pyridone form (3-Amino-5-bromo-1H-pyridin-4-one) is the predominant species, particularly in a polar aprotic solvent like DMSO-d₆, which is the recommended solvent for analysis. We will, however, consider the spectral implications of the pyridinol form.

Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show signals for two aromatic protons and three exchangeable protons. The chemical shifts are governed by the electronic effects of the substituents on the pyridine ring.[3][4]

-

Amino (-NH₂ at C3): A strong electron-donating group (EDG) that shields ortho (C2, C4) and para (C6) positions.[5][6]

-

Bromo (-Br at C5): An electron-withdrawing group (EWG) through induction, which deshields adjacent protons.

-

Carbonyl (-C=O at C4): A strong EWG that deshields neighboring protons.

Predicted ¹H NMR Data (Pyridone Form)

| Proton | Predicted δ (ppm) | Multiplicity | Rationale |

| H-2 | 6.8 - 7.2 | Singlet (s) | Positioned ortho to the strongly donating -NH₂ group and meta to the -Br group. Expected to be the most upfield aromatic proton. |

| H-6 | 7.8 - 8.2 | Singlet (s) | Positioned ortho to the deshielding -Br group and meta to the strongly donating -NH₂ group. Expected to be significantly downfield. |

| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | Exchangeable protons. Chemical shift is concentration and temperature-dependent. The broadness is due to quadrupole coupling with ¹⁴N and chemical exchange. |

| N-H | 10.0 - 12.0 | Broad Singlet (br s) | Exchangeable proton of the pyridone tautomer. The downfield shift is characteristic of amide-like N-H protons involved in hydrogen bonding. |

Note: Coupling between H-2 and H-6 (⁴JHH) is expected to be very small (<1 Hz) and may not be resolved, leading to the observation of singlets.

Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides critical information about the carbon skeleton. The predicted chemical shifts are based on established substituent effects in pyridine systems.[4][7][8]

Predicted ¹³C NMR Data (Pyridone Form)

| Carbon | Predicted δ (ppm) | Rationale |

| C-2 | 135 - 145 | Influenced by the adjacent ring nitrogen and the ortho -NH₂ group. |

| C-3 | 120 - 130 | Carbon bearing the amino group. Shielded relative to other carbons. |

| C-4 | 170 - 180 | Carbonyl carbon. This signal is the most definitive indicator of the pyridone tautomer and will be significantly downfield. |

| C-5 | 95 - 105 | Carbon bearing the bromine atom. The direct attachment to bromine causes a notable upfield shift (the "heavy atom effect") relative to what might be expected from electronegativity alone. |

| C-6 | 145 - 155 | Influenced by the adjacent ring nitrogen and the ortho -Br group. Expected to be the most downfield of the sp² ring carbons (excluding C-4). |

Experimental Protocol for NMR Data Acquisition

Adherence to a rigorous, well-justified experimental protocol is essential for acquiring high-quality, reproducible data. The following steps are recommended for a standard 400 MHz spectrometer.[9][10]

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 20-25 mg of 3-Amino-5-bromopyridin-4-ol for comprehensive 1D and 2D analysis. A lower amount (5-10 mg) is sufficient for ¹H NMR only.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is the solvent of choice because it readily dissolves the polar analyte and, crucially, its high boiling point and hydrogen bond accepting nature slow down the exchange rate of N-H and O-H protons, allowing them to be observed as distinct, albeit often broad, signals.[11]

-

Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

-

-

Spectrometer Setup & 1D ¹H Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow, symmetrical solvent peak.

-

Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Set spectral width to cover a range of -1 to 13 ppm.

-

Acquire 16-64 scans with a relaxation delay (d1) of 2 seconds to ensure adequate relaxation of all protons.

-

-

1D ¹³C{¹H} Acquisition:

-

Use a standard proton-decoupled pulse program with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker systems).

-

Set spectral width to cover a range of 0 to 200 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, especially for quaternary carbons. A relaxation delay of 2 seconds is standard.

-

Structural Verification with 2D NMR Spectroscopy

While 1D spectra provide the initial hypothesis, 2D NMR experiments are required for a self-validating and definitive structural proof.[12][13][14] The following workflow provides unambiguous assignments.

¹H-¹H COSY (Correlation Spectroscopy)

-

Purpose: To identify protons that are spin-spin coupled.

-

Expected Correlations: In this molecule, the primary value of COSY is to confirm the absence of strong coupling between H-2 and H-6. A very weak cross-peak might be observable, confirming their presence on the same ring system, but its absence would not be surprising.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

Purpose: To correlate protons directly to the carbons they are attached to (¹JCH).

-

Expected Correlations:

-

The proton signal at ~7.0 ppm (H-2) will show a cross-peak to the carbon signal at ~140 ppm (C-2).

-

The proton signal at ~8.0 ppm (H-6) will show a cross-peak to the carbon signal at ~150 ppm (C-6).

-

This experiment is the most reliable way to assign the protonated aromatic carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

Purpose: To identify longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is the key experiment for assigning quaternary (non-protonated) carbons.

-

Expected Key Correlations:

-

H-2 will show correlations to:

-

C-4 (~175 ppm, ²JCH)

-

C-6 (~150 ppm, ⁴JCH, likely weak or absent)

-

C-3 (~125 ppm, ²JCH)

-

-

H-6 will show correlations to:

-

C-4 (~175 ppm, ²JCH)

-

C-5 (~100 ppm, ²JCH)

-

C-2 (~140 ppm, ⁴JCH, likely weak or absent)

-

-

N-H proton (~11.0 ppm) will show correlations to:

-

C-2 (~140 ppm)

-

C-6 (~150 ppm)

-

C-4 (~175 ppm)

-

-

-NH₂ protons (~5.0 ppm) may show correlations to C-3 and C-4 .

-

The observation of a strong correlation from both H-2 and H-6 to the carbonyl carbon at ~175 ppm would provide unequivocal evidence for the assigned structure and the dominance of the pyridone tautomer.

Conclusion

The NMR spectral interpretation of 3-Amino-5-bromopyridin-4-ol is a multi-faceted process that hinges on a correct initial assessment of its tautomeric state. By predicting the ¹H and ¹³C spectra of the more stable pyridone form and employing a systematic workflow of 1D and 2D NMR experiments, an unambiguous and self-validated structural assignment can be achieved. The combination of COSY, HSQC, and particularly HMBC, provides the necessary connectivity data to confirm the placement of all substituents and assign all quaternary carbons, delivering a high-confidence result essential for research and development applications.

References

-

Rasala, D. (1993). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235. Available at: [Link]

-

Rasala, D. (n.d.). ¹H NMR Spectra of Substituted Aminopyridines. Taylor & Francis Online. Retrieved from [Link]

- Marek, R., & Lyčka, A. (2002). ¹⁵N NMR Spectroscopy in Structural Analysis: An Update (2001–2005). Current Organic Chemistry, 6(1), 35-65.

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

-

Murguly, E., Norsten, T. B., & Branda, N. (2001). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1378-1382. Available at: [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563. Available at: [Link]

- Mamaev, V. P., & Shkurko, O. P. (1981). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 17, 77-80.

-

Defense Technical Information Center. (1992). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Kleinpeter, E., et al. (n.d.). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Retrieved from [Link]

-

Apih, T., et al. (2002). Tautomerism and Possible Polymorphism in Solid Hydroxypyridines and Pyridones Studied by ¹⁴N NQR. The Journal of Physical Chemistry A, 106(19), 4949-4954. Available at: [Link]

-

ChemRxiv. (2021). An Organic Chemistry Honors Option Focus on ¹³C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from [Link]

-

Kleinpeter, E., Brühl, I., Heilmann, D., & St. Thomas, F. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 723-731. Available at: [Link]

-

Murguly, E., Norsten, T. B., & Branda, N. (2001). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (n.d.). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

-

Tomasik, P., & Zalewski, R. (1978). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Chemical Papers, 32(6), 822-830. Available at: [Link]

-

Barnard, P. J., et al. (2009). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 48(20), 9951-9962. Available at: [Link]

-

Appleby, K. M., et al. (2017). Using ²H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Chemical Communications, 53(83), 11448-11451. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. ¹H and ¹³C NMR Spectra. Retrieved from [Link]

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. emerypharma.com [emerypharma.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Amino-5-bromopyridin-4-ol

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pathways of 3-amino-5-bromopyridin-4-ol. While direct experimental data for this specific compound is not extensively published, this document synthesizes fundamental principles of mass spectrometry, fragmentation patterns of related heterocyclic and halogenated compounds, and theoretical mechanistic possibilities to offer a robust predictive framework. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and characterization of novel chemical entities. We will explore fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing detailed mechanistic insights and visual representations of the expected fragmentation patterns.

Introduction to 3-Amino-5-bromopyridin-4-ol and the Role of Mass Spectrometry

3-Amino-5-bromopyridin-4-ol is a substituted pyridine derivative with a molecular formula of C₅H₅BrN₂O and a monoisotopic mass of approximately 187.96 Da. Its structure, featuring an amino group, a bromine atom, and a hydroxyl group on a pyridine ring, makes it a versatile building block in medicinal chemistry and materials science. The presence of multiple functional groups and a heteroaromatic core suggests a rich and informative fragmentation pattern in mass spectrometry.

Mass spectrometry is an indispensable analytical technique in modern chemistry, providing critical information about the molecular weight and structure of a compound. By ionizing a molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, we can deduce its elemental composition and connectivity. For drug development professionals, understanding the fragmentation of a lead compound is crucial for metabolite identification, impurity profiling, and pharmacokinetic studies.

This guide will delve into the predicted fragmentation behavior of 3-amino-5-bromopyridin-4-ol, offering a foundational understanding for researchers working with this and structurally similar molecules.

Fundamental Principles of Mass Spectrometry Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the stability of the resulting ions and neutral losses. The ionization method plays a pivotal role in the extent of fragmentation.

-

Electron Ionization (EI): This "hard" ionization technique utilizes a high-energy electron beam to ionize the sample, leading to extensive fragmentation. The resulting mass spectrum is rich in fragment ions, providing a detailed structural fingerprint of the molecule.

-

Electrospray Ionization (ESI): This "soft" ionization technique is commonly coupled with liquid chromatography (LC-MS). ESI typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, which is useful for determining the molecular weight. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze fragmentation.

Key fragmentation reactions include:

-

Alpha (α)-cleavage: Bond cleavage adjacent to a heteroatom or functional group.

-

Inductive Cleavage: Cleavage driven by the electronegativity of a heteroatom.

-

Rearrangements: Intramolecular atom transfers, such as the McLafferty rearrangement, leading to characteristic neutral losses.

-

Loss of Small Stable Molecules: Elimination of molecules like H₂O, CO, HCN, and in this case, HBr.

Predicted Fragmentation Pathways of 3-Amino-5-bromopyridin-4-ol

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, 3-amino-5-bromopyridin-4-ol is expected to produce a prominent molecular ion peak (M⁺˙) with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The fragmentation will likely proceed through several key pathways initiated by the radical cation.

Initial Fragmentation Steps:

-